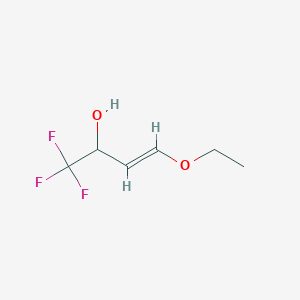

4-Ethoxy-1,1,1-trifluorobut-3-en-2-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H9F3O2 |

|---|---|

Molecular Weight |

170.13 g/mol |

IUPAC Name |

(E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-ol |

InChI |

InChI=1S/C6H9F3O2/c1-2-11-4-3-5(10)6(7,8)9/h3-5,10H,2H2,1H3/b4-3+ |

InChI Key |

QNPKWCPFNWSPON-ONEGZZNKSA-N |

Isomeric SMILES |

CCO/C=C/C(C(F)(F)F)O |

Canonical SMILES |

CCOC=CC(C(F)(F)F)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Ethoxy 1,1,1 Trifluorobut 3 En 2 Ol and Its Keto Tautomer

The synthesis of this keto-enol pair predominantly yields the more stable keto tautomer, 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (B42323), often abbreviated as ETFBO. sigmaaldrich.comtcichemicals.com This compound serves as a versatile building block for introducing the trifluoromethyl group into more complex molecules. nbinno.com

Several methods have been developed for the synthesis of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one. A common and effective approach involves the reaction of a vinyl ether with a trifluoroacetylating agent. Specifically, vinyl ethyl ether is reacted with trifluoroacetic anhydride (B1165640) in the presence of a base. wipo.int This reaction results in the formation of the target α,β-unsaturated ketone.

To improve efficiency, safety, and scalability, a continuous flow synthesis process has been developed. This method involves continuously introducing the raw materials—vinyl ethyl ether, triethylamine (B128534) (as the base), and trifluoroacetic anhydride—into a continuous reactor. wipo.int The resulting product stream is then subjected to continuous extraction to isolate the 4-ethoxy-1,1,1-trifluoro-3-buten-2-one. wipo.int This approach offers several advantages over traditional batch production, including enhanced process control, reduced product degradation, and improved safety, especially when scaling up production. wipo.int

An alternative synthetic route utilizes trifluoroacetyl chloride as the acylating agent, reacting with vinyl ethyl ether in an organic solvent with an organic base like N-methylmorpholine or N-methylimidazole. google.com This method is reported to improve product quality and reduce environmental impact compared to syntheses using other bases like pyridine. google.com

The following table summarizes representative synthetic conditions for producing the keto tautomer.

Table 1: Synthetic Parameters for 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one

| Reactant 1 | Reactant 2 | Base | Solvent | Method | Reference |

|---|---|---|---|---|---|

| Vinyl ethyl ether | Trifluoroacetic anhydride | Triethylamine | Not specified | Continuous Flow | wipo.int |

| Vinyl ethyl ether | Trifluoroacetyl chloride | N-methylmorpholine | Organic Solvent | Batch | google.com |

| Vinyl ethyl ether | Trifluoroacetyl chloride | N-methylimidazole | Organic Solvent | Batch | google.com |

Strategies for Direct Generation and Isolation of the Enol Tautomer

The direct generation and particularly the isolation of the enol tautomer, 4-ethoxy-1,1,1-trifluorobut-3-en-2-ol, present significant challenges. Enols are typically less stable than their corresponding keto forms and exist in a rapid equilibrium. The equilibrium almost always favors the ketone because the carbon-oxygen double bond is thermodynamically more stable than a carbon-carbon double bond.

While there is extensive literature on the synthesis and reactivity of the keto form (ETFBO), specific methods for the isolation of the stable enol, this compound, are not reported in the reviewed literature. The inherent instability and rapid tautomerization to the ketone make its isolation difficult under standard conditions.

General strategies for studying transient enols involve their in situ generation and subsequent trapping. A widely used method for trapping and isolating enol structures is their conversion to silyl (B83357) enol ethers. acs.org This involves reacting the enolate, generated from the ketone with a strong base, with a silyl halide (e.g., trimethylsilyl (B98337) chloride). However, no specific studies applying this technique to isolate a silyl ether derivative of this compound have been prominently documented. Therefore, while the enol is a crucial intermediate in certain reactions, it is generally considered a transient species that is not isolated as the final product.

Mechanistic Insights into the Formation Pathways of the Keto Tautomer

Thermodynamic and Kinetic Studies of Keto-Enol Equilibration in Trifluorinated Systems

The equilibrium between the keto and enol forms is a dynamic process, characterized by both thermodynamic and kinetic parameters. For β-dicarbonyl compounds, the keto-enol interconversion is slow on the NMR timescale, which allows for the quantification of both tautomers in solution. researchgate.net Thermodynamic stability, often expressed by the equilibrium constant (KT = [enol]/[keto]), dictates the relative amounts of each tautomer at equilibrium. Kinetic studies, on the other hand, focus on the rates of enolization and ketonization, providing insights into the energy barrier of the interconversion.

Illustrative Thermodynamic Parameters for a Generic Trifluoromethyl-β-dicarbonyl System

| Parameter | Description | Expected Influence |

|---|---|---|

| ΔG° | Gibbs Free Energy Change | A negative value indicates the enol form is favored at equilibrium. |

| ΔH° | Enthalpy Change | A negative value suggests the enol form is enthalpically more stable, often due to strong intramolecular hydrogen bonding. |

| ΔS° | Entropy Change | A negative value is often observed for enolization due to the formation of a more ordered, cyclic hydrogen-bonded structure. missouri.edu |

Illustrative Kinetic Parameters for a Generic Trifluoromethyl-β-dicarbonyl System

| Parameter | Description |

|---|---|

| kenolization | Rate constant for the conversion of the keto to the enol form. |

| kketonization | Rate constant for the conversion of the enol to the keto form. |

| Ea | Activation energy for the tautomeric interconversion. |

Impact of Trifluoromethyl and Ethoxy Substituents on Tautomeric Preferences

The substituents on a β-dicarbonyl backbone play a crucial role in determining the position of the keto-enol equilibrium. The powerful electron-withdrawing nature of the trifluoromethyl (CF₃) group is a dominant factor. researchgate.net This group significantly increases the acidity of the α-protons, thereby favoring the formation of the enol tautomer. missouri.edu The enol form is stabilized by the formation of a conjugated system, and the electron-withdrawing CF₃ group further enhances this stabilization. researchgate.net

In essence, the trifluoromethyl group strongly pulls the equilibrium towards the enol side due to its potent inductive effect, a common observation in fluorinated β-dicarbonyl compounds. researchgate.net

Solvent Effects on Tautomeric Ratios and Enol Stabilization

The solvent environment can dramatically alter the keto-enol tautomeric ratio. The general principle is that polar solvents tend to stabilize the more polar tautomer. missouri.eduresearchgate.net In many acyclic β-dicarbonyl systems, the keto form is considered more polar than the chelated enol form, leading to a shift towards the keto tautomer in polar solvents. missouri.edu However, this is not a universal rule, and the specific dipole moments of the keto and enol forms of a given compound are critical.

For trifluorinated β-diketones, the interaction of the solvent with the tautomers is complex. Polar, protic solvents can disrupt the intramolecular hydrogen bond that is crucial for enol stability, thereby potentially shifting the equilibrium towards the keto form. researchgate.net Conversely, in nonpolar solvents, the intramolecularly hydrogen-bonded enol form is often favored as it is less dependent on solvent stabilization. researchgate.net Studies on similar compounds have shown a correlation between solvent polarity and the proportion of the keto tautomer. nih.gov

Expected Trend of Enol Percentage in Different Solvents for 4-Ethoxy-1,1,1-trifluorobut-3-en-2-ol

| Solvent | Polarity | Expected % Enol | Rationale |

|---|---|---|---|

| Hexane | Nonpolar | High | The intramolecularly hydrogen-bonded enol form is stable and favored in the absence of competing solvent interactions. researchgate.net |

| Chloroform (B151607) | Moderately Polar | Intermediate to High | The solvent has limited ability to disrupt the strong intramolecular hydrogen bond. researchgate.net |

| Acetone | Polar Aprotic | Intermediate | The polar solvent can solvate both forms, with the exact ratio depending on their relative polarities. |

| Methanol | Polar Protic | Lower | The protic solvent can form intermolecular hydrogen bonds, competing with and disrupting the stabilizing intramolecular hydrogen bond of the enol. researchgate.net |

Intramolecular Hydrogen Bonding and its Contribution to Enol Tautomer Stability

A key feature stabilizing the enol tautomer of β-dicarbonyl compounds is the formation of a six-membered quasi-aromatic ring through intramolecular hydrogen bonding. masterorganicchemistry.com In the enol form of compounds like this compound, the hydroxyl proton forms a hydrogen bond with the carbonyl oxygen. This interaction is a significant contributor to the thermodynamic stability of the enol. nih.gov

The strength of this intramolecular hydrogen bond is influenced by the substituents. The electron-withdrawing trifluoromethyl group enhances the acidity of the enolic proton and can affect the geometry of the chelated ring, thereby modulating the hydrogen bond strength. researchgate.net Spectroscopic techniques, particularly NMR, are powerful tools for studying these intramolecular interactions. nih.govnih.govresearchgate.net The chemical shift of the enolic proton is a sensitive probe of the hydrogen bond strength; a downfield shift is generally indicative of a stronger hydrogen bond. mdpi.com

The presence of a strong intramolecular hydrogen bond in the enol form of this compound is expected to be a primary reason for its significant presence at equilibrium, especially in non-polar to moderately polar solvents. researchgate.net

Reactivity and Reaction Mechanisms of 4 Ethoxy 1,1,1 Trifluorobut 3 En 2 Ol and Its Keto Tautomer

Nucleophilic Addition Reactions

The electron-deficient nature of the carbon-carbon double bond and the carbonyl carbon in 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (B42323) facilitates attacks by various nucleophiles.

The interaction of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with organometallic reagents demonstrates regioselective behavior that is dependent on the metal used. While reactions with organozinc compounds result in 1,2-addition to the carbonyl group, the use of phenylmagnesium bromide, a Grignard reagent, leads to the substitution of the ethoxy group. researchgate.netchemicalbook.comsigmaaldrich.com

Specifically, organozinc compounds add directly to the carbonyl carbon, yielding 1,2-addition products. researchgate.net This reaction pathway is characteristic of less reactive organometallic reagents which preferentially attack the hard electrophilic center of the carbonyl group.

Table 1: Reactions with Organometallic Reagents

| Reagent | Reaction Type | Product Description |

|---|---|---|

| Organozinc Compounds | 1,2-Addition | Products resulting from addition to the carbonyl group. researchgate.net |

At room temperature, 4-ethoxy-1,1,1-trifluorobut-3-en-2-one (B7855592) reacts with alkali metal salts of diethyl malonate to form complex structures. researchgate.net Research has identified two types of complexes resulting from this reaction:

Solvent molecule-involved complexes. researchgate.net

Sheer ion aggregates composed of the alkali metal cation and the carbanion. researchgate.net

These products have been characterized using spectroscopic methods and single-crystal X-ray diffraction analysis. researchgate.net

Reactions with Phosphorous Nucleophiles

The compound exhibits diverse reactivity with various phosphorous nucleophiles, leading to cycloaddition products, phosphates, and other organophosphorus compounds.

When heated with triethyl phosphite (B83602), 4-ethoxy-1,1,1-trifluoro-3-buten-2-one undergoes a [4+2] cycloaddition reaction. chemicalbook.com This reaction yields a 2,2,2-triethoxy-2,3-dihydro-3-ethoxy-5-trifluoromethyl-1,2λ⁵-oxaphospholene. researchgate.netchemicalbook.com Subsequent hydrolysis of this cycloadduct produces a 2-oxo-2-hydroxy-2,3-dihydro-3-hydroxy-5-trifluoromethyl-1,2λ⁵-oxaphospholene. chemicalbook.com

The reactions with other phosphorous nucleophiles yield a range of products, demonstrating the nuanced reactivity of the fluorinated ketone. researchgate.net

Diethyl Phosphite : The reaction with diethyl phosphite affords a 1:1 mixture of cis- and trans-isomers of diethyl(1-trifluomethyl-3-ethoxy)allyl-phosphate. This product is formed via a 1,2-λ⁵-oxaphosphol-4-ene intermediate. researchgate.net

Tributyl Phosphine (B1218219) : This phosphine adds to the enone to give a double addition product. researchgate.net

Tris(diethylamino) Phosphine : As a stronger phosphorous nucleophile, it reacts to yield (E)-4-(diethylamino)-1,1,1-trifluoro-3-buten-2-one in good yield. researchgate.net

Table 2: Reactions with Various Phosphorous Nucleophiles

| Nucleophile | Product(s) |

|---|---|

| Triethyl Phosphite | [4+2] cycloaddition product (an oxaphospholene). researchgate.netchemicalbook.com |

| Diethyl Phosphite | A cis/trans mixture of diethyl(1-trifluomethyl-3-ethoxy)allyl-phosphate. researchgate.net |

| Tributyl Phosphine | A double addition product. researchgate.net |

Reactions with Nitrogen-Containing Nucleophiles

4-Ethoxy-1,1,1-trifluoro-3-buten-2-one is a useful substrate for synthesizing various nitrogen-containing molecules, including N-protected amino acids and heterocyclic compounds. chemicalbook.comsigmaaldrich.com

The reaction with ethylenediamine (B42938) readily forms 5-trifluoromethyl-2,3-dihydro-1,4-diazepine in good yield. researchgate.net However, under identical conditions, the reaction with o-phenylene diamine yields 2-trifluoromethyl benzimidazole (B57391) and benzimidazole. researchgate.net Furthermore, reacting the enone with N,N-dimethylaniline in the presence of a Lewis acid catalyst results in a β-arylvinyltrifluoromethylketone. researchgate.net It is also used in peptide synthesis through its reaction with amino acids to form N-protected derivatives. chemicalbook.comsigmaaldrich.com

Reaction with Amino Acids for N-Protection

The keto tautomer, 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, serves as an effective reagent for the N-protection of amino acids, a critical step in peptide synthesis. The reaction involves the nucleophilic attack of the amino group of the amino acid on the β-carbon of the enone system, leading to the substitution of the ethoxy group. This forms a stable N-trifluoroacetyl vinyl amine derivative.

A significant advantage of this method is that the protection reaction proceeds readily at room temperature and, crucially, occurs without racemization of the chiral center of the amino acid. oakwoodchemical.com This preservation of stereochemical integrity is paramount in the synthesis of biologically active peptides. The resulting protected amino acids are stable and can be carried through subsequent coupling steps in peptide synthesis. sigmaaldrich.com

Table 1: Key Features of N-Protection Reaction with Amino Acids

| Feature | Description | Reference |

| Reagent | 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (keto tautomer) | oakwoodchemical.comsigmaaldrich.com |

| Substrate | Amino Acids | oakwoodchemical.comsigmaaldrich.com |

| Reaction Type | Nucleophilic addition-elimination | sigmaaldrich.com |

| Key Outcome | Formation of N-protected amino acids | sigmaaldrich.com |

| Stereochemistry | Proceeds without racemization | oakwoodchemical.com |

| Conditions | Room temperature | oakwoodchemical.com |

Reaction with Ethylenediamine for Heterocycle Formation (e.g., 5-trifluoromethyl-2,3-dihydro-1,4-diazepine)

The bifunctional nature of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one allows it to act as a precursor for the synthesis of complex heterocyclic structures. In a reaction with a binucleophile such as ethylenediamine, it can undergo a condensation reaction to form a seven-membered ring system.

The proposed mechanism involves a sequential double condensation. The first amine group of ethylenediamine attacks the β-carbon, displacing the ethoxy group in a nucleophilic addition-elimination reaction. The second amine group then attacks the carbonyl carbon, followed by dehydration, to close the ring and form the 5-trifluoromethyl-2,3-dihydro-1,4-diazepine. This type of cyclocondensation reaction is a common strategy for synthesizing diazepine (B8756704) derivatives from 1,3-dielectrophiles and 1,2-diamines. mdpi.comchemrevlett.com The resulting trifluoromethyl-substituted diazepine is a scaffold of interest in medicinal chemistry. chemrevlett.com

Table 2: Heterocycle Formation with Ethylenediamine

| Reactant 1 | Reactant 2 | Product | Heterocycle Class |

| 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | Ethylenediamine | 5-trifluoromethyl-2,3-dihydro-1,4-diazepine | Diazepine |

Coupling with Diazonium Salts for Trifluoromethylated Arylhydrazones

While direct studies on 4-ethoxy-1,1,1-trifluoro-3-buten-2-one are not extensively detailed, its structure is amenable to coupling reactions with aryldiazonium salts to form trifluoromethylated arylhydrazones. This transformation is analogous to the well-established Japp-Klingemann reaction. In this reaction, a β-keto ester or an activated ketone reacts with a diazonium salt under basic or neutral conditions.

The reaction proceeds via the enolate of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, which acts as the nucleophile. The enolate attacks the terminal nitrogen of the diazonium salt. The subsequent cleavage of the acetyl group (in this case, the trifluoroacetyl group) leads to the formation of the stable arylhydrazone. The presence of the trifluoromethyl group in the final product is of significant interest for developing new materials and potential pharmaceutical agents.

Substitution Reactions (e.g., Ethoxy Group Substitution)

The ethoxy group in 4-ethoxy-1,1,1-trifluoro-3-buten-2-one is activated for nucleophilic substitution due to its position in a vinylogous ester system and the electron-withdrawing power of the adjacent trifluoroacetyl group. This allows for the synthesis of a variety of β-substituted enones.

For instance, reaction with amine nucleophiles, such as secondary amines, readily displaces the ethoxy group to yield 4-dialkylamino-1,1,1-trifluorobut-3-en-2-ones. sigmaaldrich.com Furthermore, carbon-based nucleophiles like Grignard reagents (e.g., phenylmagnesium bromide) also participate in this substitution reaction, resulting in the formation of a new carbon-carbon bond at the β-position. oakwoodchemical.comsigmaaldrich.com This reactivity provides a versatile route to functionalized trifluoromethyl-containing enones.

Table 3: Examples of Ethoxy Group Substitution Reactions

| Nucleophile | Product Class | Reference |

| Dialkylamines | 4-Dialkylamino-1,1,1-trifluorobut-3-en-2-ones | sigmaaldrich.com |

| Phenylmagnesium bromide | 4-Phenyl-1,1,1-trifluorobut-3-en-2-one | sigmaaldrich.com |

Electrophilic Reactions and Fluorine Effects

The reactivity of the carbon-carbon double bond in 4-ethoxy-1,1,1-trifluoro-3-buten-2-one towards electrophiles is significantly influenced by the powerful electron-withdrawing nature of the trifluoromethyl (CF3) group. The three fluorine atoms inductively pull electron density away from the entire molecule, including the C=C double bond.

This strong inductive effect deactivates the double bond, making it electron-deficient and thus significantly less susceptible to attack by external electrophiles compared to a typical enol ether. However, this same electronic effect makes the β-carbon highly electrophilic. The conjugation of the double bond with the carbonyl group, which is itself activated by the adjacent CF3 group, renders the molecule an excellent Michael acceptor. Therefore, while it is unreactive towards many electrophiles, it readily undergoes conjugate addition with a wide range of nucleophiles.

Detailed Mechanistic Investigations of Key Transformations (e.g., Transition State Analysis, Regio- and Stereoselectivity)

Mechanistic studies have revealed significant details about the regioselectivity of nucleophilic attacks on the 4-ethoxy-1,1,1-trifluoro-3-buten-2-one system. The choice of nucleophile dictates the site of reaction. Hard nucleophiles, such as organozinc compounds, tend to attack the hard electrophilic center, the carbonyl carbon, leading to 1,2-addition products. sigmaaldrich.com In contrast, softer nucleophiles, like Grignard reagents, preferentially attack the soft β-carbon of the enone system, resulting in 1,4-conjugate addition, which leads to the substitution of the ethoxy group. sigmaaldrich.com

The stereoselectivity of its reactions is also noteworthy. As mentioned, its use as an N-protecting group for amino acids proceeds without racemization, indicating a mechanism that avoids the formation of a planar intermediate at the chiral center or a highly selective process. oakwoodchemical.com

Furthermore, detailed mechanistic pathways have been elucidated for certain cycloaddition reactions. For example, the reaction of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with triethyl phosphite does not result in a simple substitution but rather a [4+2] cycloaddition. This reaction forms a 2,2,2-triethoxy-2,3-dihydro-3-ethoxy-5-trifluoromethyl-1,2λ⁵-oxaphospholene intermediate, which can be subsequently hydrolyzed to the corresponding 2-oxo-2-hydroxy derivative. sigmaaldrich.com This demonstrates the compound's ability to participate in more complex, pericyclic reaction pathways.

Table 4: Regioselectivity of Nucleophilic Addition

| Reagent Type | Site of Attack | Reaction Type | Product Type | Reference |

| Organozinc Compounds (Hard Nucleophile) | Carbonyl Carbon | 1,2-Addition | Tertiary Alcohol | sigmaaldrich.com |

| Phenylmagnesium Bromide (Soft Nucleophile) | β-Carbon | 1,4-Addition (Conjugate Addition) | Ethoxy Substitution Product | sigmaaldrich.com |

Spectroscopic Characterization and Structural Elucidation in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, researchers can map out the molecular framework, identify different chemical environments, and deduce the connectivity between atoms. For 4-Ethoxy-1,1,1-trifluorobut-3-en-2-ol, a combination of ¹H, ¹³C, and ¹⁹F NMR, often supplemented by two-dimensional experiments, provides a complete structural picture.

¹H NMR for Proton Environments

Proton NMR (¹H NMR) spectroscopy offers critical insights into the number, type, and connectivity of hydrogen atoms within a molecule. In the case of this compound, the ¹H NMR spectrum reveals distinct signals corresponding to each unique proton environment.

Academic studies report a spectrum typically recorded in deuterated chloroform (B151607) (CDCl₃). The ethoxy group protons appear as a characteristic quartet and triplet. The two protons of the methylene (B1212753) group (–OCH₂–) resonate as a quartet at approximately 3.97 ppm, with their splitting pattern arising from coupling to the adjacent methyl protons. These methyl protons (–CH₃) in turn appear as a triplet at around 1.34 ppm.

The vinyl protons on the carbon-carbon double bond present as two distinct doublets, confirming their diastereotopic nature. One vinyl proton signal is observed downfield at about 7.26 ppm, while the other appears at approximately 5.48 ppm, both with a coupling constant of around 12.8 Hz, indicative of a cis or trans relationship. The proton on the carbon bearing the hydroxyl group (CH-OH) is typically observed as a multiplet between 4.61 and 4.70 ppm. A separate doublet for the hydroxyl proton (–OH) itself can be found at around 3.42 ppm.

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| =CH | 7.26 | Doublet (d) | 12.8 |

| =CH | 5.48 | Doublet (d) | 12.8 |

| CH-OH | 4.70–4.61 | Multiplet (m) | |

| OCH₂ | 3.97 | Quartet (q) | 7.1 |

| OH | 3.42 | Doublet (d) | 5.2 |

| CH₃ | 1.34 | Triplet (t) | 7.1 |

This table is based on data from academic research conducted in CDCl₃ at 400 MHz.

¹³C NMR for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule produces a distinct signal, allowing for a complete count and characterization of the carbon skeleton.

In a typical ¹³C NMR spectrum recorded in CDCl₃, the carbon atom of the vinyl group (=CH-OEt) is observed at approximately 155.4 ppm. The other vinyl carbon (=CH-CH(OH)) resonates at around 99.3 ppm. The carbon atom attached to the trifluoromethyl group and the hydroxyl group (C-OH) exhibits a signal at about 70.3 ppm, which appears as a quartet due to coupling with the three fluorine atoms of the CF₃ group (with a J-coupling of approximately 32.3 Hz). The methylene carbon of the ethoxy group (–OCH₂–) is found at 65.5 ppm, while the methyl carbon (–CH₃) appears at 14.3 ppm.

| Carbon Assignment | Chemical Shift (δ) in ppm | Multiplicity (due to C-F coupling) | Coupling Constant (J) in Hz |

| =CH-OEt | 155.4 | ||

| =CH-CH(OH) | 99.3 | ||

| C-OH | 70.3 | Quartet (q) | 32.3 |

| OCH₂ | 65.5 | ||

| CH₃ | 14.3 |

This table is based on data from academic research conducted in CDCl₃ at 101 MHz.

¹⁹F NMR for Trifluoromethyl Group Analysis and Structural Differentiation of Tautomers

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique that is particularly useful for analyzing fluorine-containing compounds like this compound. It provides specific information about the chemical environment of the trifluoromethyl (–CF₃) group. Research shows that in CDCl₃, the three equivalent fluorine atoms of the –CF₃ group give rise to a singlet in the ¹⁹F NMR spectrum at approximately -77.0 ppm.

This technique is also crucial for distinguishing between tautomeric forms of related compounds. For instance, in studies involving the precursor, 4-ethoxy-1,1,1-trifluorobut-3-en-2-one (B7855592), ¹⁹F NMR can differentiate the keto and enol forms, which would exhibit different chemical shifts for the trifluoromethyl group.

| Fluorine Assignment | Chemical Shift (δ) in ppm | Multiplicity |

| CF₃ | -77.0 | Singlet (s) |

This table is based on data from academic research conducted in CDCl₃ at 376 MHz.

Two-Dimensional NMR Experiments (e.g., COSY, HSQC) for Connectivity Assignment

While one-dimensional NMR provides information about the chemical shifts and multiplicities of individual nuclei, two-dimensional (2D) NMR experiments are essential for unambiguously determining the connectivity between atoms. Techniques like Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are employed to confirm the structural assignment of this compound.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. Cross-peaks in a COSY spectrum would confirm the coupling between the methylene and methyl protons of the ethoxy group, as well as the coupling between the vinyl protons and the proton on the hydroxyl-bearing carbon.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the directly attached carbon atoms. An HSQC spectrum would show correlations between the proton at ~3.97 ppm and the carbon at 65.5 ppm (the –OCH₂– group), and between the proton at ~1.34 ppm and the carbon at 14.3 ppm (the –CH₃ group), thereby confirming these assignments.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which allows for the determination of the precise elemental composition of a molecule. For this compound, HRMS is used to confirm its molecular formula, C₆H₉F₃O₂.

In studies utilizing Electrospray Ionization (ESI), a soft ionization technique, the compound is typically observed as the protonated molecule [M+H]⁺. The calculated exact mass for the [C₆H₁₀F₃O₂]⁺ ion is 171.0627. Experimental HRMS data show a found mass of 171.0628, which is in excellent agreement with the calculated value, thus confirming the elemental composition of the molecule.

| Ion | Calculated Mass (m/z) | Found Mass (m/z) | Technique |

| [M+H]⁺ | 171.0627 | 171.0628 | HRMS (ESI) |

This table is based on data from academic research.

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the fragmentation pattern of its ionized form. While specific mass spectrometric data for this compound is not extensively detailed in publicly available literature, the fragmentation behavior can be predicted based on the principles of mass spectrometry and studies of related β-diketones and their enol tautomers.

The molecular ion peak ([M]⁺) for this compound would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight of approximately 168.11 g/mol . nih.gov The fragmentation of the enol tautomer is expected to differ significantly from its keto counterpart.

Key fragmentation pathways for the enol form would likely involve:

Loss of a methyl radical (•CH₃): Cleavage of the ethyl group could lead to the loss of a methyl radical, resulting in a fragment at [M-15]⁺.

Loss of an ethyl radical (•C₂H₅): Cleavage of the ethoxy group could result in the loss of an ethyl radical, giving a peak at [M-29]⁺.

Loss of an ethoxy radical (•OC₂H₅): This would lead to a fragment at [M-45]⁺.

Cleavage of the trifluoromethyl group (•CF₃): The strong C-F bonds make this less likely as an initial fragmentation, but a peak corresponding to the loss of a CF₃ group ([M-69]⁺) might be observed.

Retro-Diels-Alder type fragmentation: For cyclic structures formed via intramolecular hydrogen bonding, this can be a characteristic pathway.

It is important to note that the presence of the trifluoromethyl group will significantly influence the fragmentation pattern, often leading to characteristic fluorine-containing fragment ions. The stability of the resulting carbocations and radical species will govern the relative abundance of the observed fragment peaks.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Predicted m/z |

| [C₆H₇F₃O₂]⁺ (Molecular Ion) | 168.11 |

| [C₅H₄F₃O₂]⁺ | 153.09 |

| [C₄H₂F₃O₂]⁺ | 139.07 |

| [C₄H₂O₂]⁺ | 82.01 |

| [C₅H₇O₂]⁺ | 99.04 |

Note: The m/z values are approximate and based on the most common isotopes.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of an enol is distinctly different from its corresponding keto tautomer, primarily due to the presence of the O-H and C=C bonds and the altered character of the carbonyl group.

For this compound, the key characteristic absorption bands are expected in the following regions:

O-H Stretch: A broad absorption band is anticipated in the region of 3400-2500 cm⁻¹. This broadness is a hallmark of the intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen, a common feature in β-diketone enols. ubc.ca In a study of 1-chloro-1,1-difluoro-pentane-2,4-dione, the O-H stretching in the gas phase was observed around 2940 cm⁻¹. ubc.ca

C=C Stretch: A sharp absorption band is expected in the range of 1640-1590 cm⁻¹. This band is indicative of the carbon-carbon double bond within the enol structure. Research on acetoacetyl fluoride (B91410) showed a strong C=C stretching vibration at 1636 cm⁻¹ in the gas phase for its enol form. psu.edu

C=O Stretch: The carbonyl (C=O) stretching frequency in the enol form is typically lower than that of a saturated ketone due to conjugation and intramolecular hydrogen bonding. A strong absorption band is predicted in the region of 1650-1600 cm⁻¹. The presence of the electron-withdrawing trifluoromethyl group can shift this frequency. Studies on fluorinated diketones have shown that the C=O stretching vibration can be influenced by the presence of different tautomers. researchgate.net For instance, in the enol form of acetoacetyl fluoride, the C=O stretching vibration for the hydrogen-bridged -C(O)F moiety was observed at 1749 cm⁻¹. psu.edu

Table 2: Expected Infrared Absorption Frequencies for this compound

| Functional Group | Bond | Expected Wavenumber (cm⁻¹) |

| Hydroxyl | O-H stretch (hydrogen-bonded) | 3400 - 2500 (broad) |

| Alkene | C=C stretch | 1640 - 1590 |

| Carbonyl | C=O stretch (conjugated) | 1650 - 1600 |

| Carbon-Fluorine | C-F stretch | 1350 - 1100 (strong, multiple bands) |

X-Ray Diffraction Studies of Single Crystals

X-ray diffraction analysis of single crystals provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state. To date, a single-crystal X-ray structure of this compound has not been reported in the scientific literature.

However, if suitable crystals of the enol or a relevant derivative could be obtained, X-ray diffraction would be instrumental in confirming its planar enol-keto system, stabilized by a strong intramolecular hydrogen bond. The analysis would precisely determine the O-H···O distance, which is a key indicator of the hydrogen bond strength. Furthermore, the C-C and C-O bond lengths within the six-membered ring-like structure formed by the hydrogen bond would provide insight into the degree of electron delocalization.

For comparison, a study on (2E)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one, a different enone, revealed details about its planarity and intermolecular interactions. researchgate.net While not a direct analogue, this highlights the type of detailed structural information that can be obtained from X-ray crystallography. The development of techniques like small-molecule serial femtosecond X-ray crystallography (smSFX) offers promise for analyzing microcrystalline materials that are challenging to study with traditional methods.

Should a crystal structure of this compound be determined, the crystallographic data would be deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC), providing a valuable reference for the scientific community.

Computational Chemistry and Theoretical Modeling

Quantum Mechanical Calculations of Electronic Structure and Energetics

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule like 4-Ethoxy-1,1,1-trifluorobut-3-en-2-ol. These methods provide detailed information about the electronic structure, molecular geometry, and energy.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for studying molecules of this size. DFT calculations would be employed to determine the most stable three-dimensional arrangement of atoms in this compound, a process known as geometry optimization. By finding the minimum energy structure, key geometric parameters such as bond lengths, bond angles, and dihedral angles can be accurately predicted.

Furthermore, DFT can be used to calculate the total electronic energy of the molecule, which is essential for determining its stability and for comparing the relative energies of different isomers or conformers. For instance, DFT calculations on related trifluoromethyl-containing compounds have been used to elucidate their structural and electronic properties. escholarship.org

Ab Initio Methods for High-Level Calculations

For even greater accuracy, ab initio (from first principles) methods can be utilized. These methods are based on solving the Schrödinger equation without empirical parameters, offering a more rigorous description of the electronic structure. High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, could provide benchmark-quality data on the energetics and geometry of this compound. While computationally more demanding, these calculations are invaluable for validating results from less expensive methods like DFT and for obtaining highly accurate molecular properties.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods are powerful tools for predicting spectroscopic data, which can aid in the identification and characterization of new compounds. For this compound, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts would be particularly valuable.

Using the optimized geometry obtained from DFT or ab initio calculations, it is possible to compute the NMR shielding tensors for each nucleus (¹H, ¹³C, ¹⁹F). These can then be converted into chemical shifts, which can be directly compared with experimental NMR spectra. DFT calculations using functionals like B3LYP have been shown to accurately predict ¹⁹F NMR chemical shifts in fluorinated organic molecules, which are highly sensitive to the local electronic environment. escholarship.org This predictive capability is crucial for distinguishing between different isomers and for confirming the structure of the synthesized molecule.

Modeling of Reaction Pathways, Transition States, and Activation Energies

Theoretical modeling can provide deep insights into the reactivity of this compound. By mapping out the potential energy surface for a given reaction, chemists can identify the most likely reaction pathways.

This involves locating the transition state structures, which are the highest energy points along the reaction coordinate. The energy difference between the reactants and the transition state gives the activation energy, a key parameter that governs the reaction rate. For example, understanding the reaction of this compound with various reagents would be facilitated by modeling the addition to the double bond or substitution reactions. Such studies have been performed on the related ketone, 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (B42323), to understand its reactions with nucleophiles. researchgate.net

Conformational Analysis and Potential Energy Surfaces

The presence of single bonds in this compound allows for rotation around these bonds, leading to different spatial arrangements of the atoms, known as conformers. A thorough conformational analysis is necessary to identify all low-energy conformers and to understand their relative populations at a given temperature.

Investigation of Intermolecular Interactions and Hydrogen Bonding Networks

The hydroxyl (-OH) group in this compound can act as both a hydrogen bond donor and acceptor, leading to the formation of intermolecular hydrogen bonds. These interactions play a critical role in determining the physical properties of the compound in the condensed phase, such as its boiling point and solubility.

Computational methods can be used to model these interactions in dimers or larger clusters of the molecule. By analyzing the geometry and energetics of these clusters, the strength and nature of the hydrogen bonding network can be elucidated. Additionally, the presence of the trifluoromethyl group and the ethoxy group can lead to other non-covalent interactions, such as dipole-dipole interactions, which can also be investigated using quantum chemical calculations.

Applications in Advanced Organic Synthesis

Building Block for the Synthesis of Trifluoromethyl-Substituted Heterocycles.benchchem.comsinocurechem.com

The compound is widely utilized as a precursor for a diverse range of trifluoromethyl-containing heterocyclic compounds. sinocurechem.com These fluorinated heterocycles are often the core structures in biologically active molecules. sinocurechem.comresearchgate.net ETFBO serves as a trifluoromethyl-containing synthon for constructing heterocycles like pyrazoles, pyrimidines, pyridines, and isoxazoles. sinocurechem.comsemanticscholar.orguni-hannover.de

ETFBO is an effective starting material for synthesizing trifluoromethyl-substituted pyrroles. semanticscholar.orgresearchgate.net The synthetic strategy often involves an addition-elimination reaction followed by a thiazolium-catalyzed Stetter reaction to construct the desired heterocyclic ring. semanticscholar.orguni-hannover.deresearchgate.net This methodology provides a direct route to pyrrole (B145914) systems bearing a CF3 group, which are of significant interest in medicinal chemistry.

The utility of ETFBO extends to the synthesis of other important five- and six-membered heterocycles. It is a versatile precursor for trifluoromethyl-substituted thiophenes, furans, and piperazines. semanticscholar.orguni-hannover.deresearchgate.net The synthesis of these compounds from ETFBO typically follows a pathway involving an initial addition-elimination reaction, which is then coupled with a Stetter reaction to achieve cyclization. semanticscholar.orguni-hannover.de

Table 1: Synthesis of Heterocycles from ETFBO

| Heterocycle Class | Key Reaction Steps | Reference |

|---|---|---|

| Pyrroles | Addition-Elimination, Stetter Reaction | semanticscholar.orguni-hannover.deresearchgate.net |

| Thiophenes | Addition-Elimination, Stetter Reaction | semanticscholar.orguni-hannover.deresearchgate.net |

| Furans | Addition-Elimination, Stetter Reaction | semanticscholar.orguni-hannover.deresearchgate.net |

| Piperazines | Addition-Elimination, Stetter Reaction | semanticscholar.orguni-hannover.deresearchgate.net |

Research has demonstrated the use of ETFBO in constructing nitrogen-containing six-membered rings. For instance, it reacts with aldehydes and ammonia (B1221849) under zinc chloride catalysis to form 4-trifluoromethyl-1,2-dihydropyrimidines. This reaction highlights its role in building complex heterocyclic systems that are scaffolds for various bioactive molecules.

Synthesis of β-Alkyl or Dialkylamino Substituted Enones Bearing a CF3 Group.benchchem.comsigmaaldrich.com

ETFBO is employed in the synthesis of β-alkyl or dialkylamino substituted enones that feature a trifluoromethyl group. sigmaaldrich.com These compounds are valuable intermediates in their own right. The synthesis can be achieved through the reaction of ETFBO with various nucleophiles. For example, it reacts with phenylmagnesium bromide to yield substitution products at the ethoxy group, while reactions with organozinc compounds lead to 1,2-addition at the carbonyl group. sigmaaldrich.com It may also be used to synthesize 4-dialkylamino-1,1,1-trifluorobut-3-ene-2-ones. sigmaaldrich.com

Development of Protecting Group Reagents in Peptide Synthesis.benchchem.comsigmaaldrich.comoakwoodchemical.com

An important application of 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (B42323) is as a protecting group reagent in peptide synthesis. sigmaaldrich.comoakwoodchemical.com It reacts readily with amino acids at room temperature to form N-protected derivatives. sigmaaldrich.comoakwoodchemical.com A significant advantage of this method is that the reaction proceeds without causing racemization of the amino acids, preserving their stereochemical integrity, which is critical in peptide chemistry. oakwoodchemical.com

Intermediate for Complex Fluorinated Scaffolds in Academic Contexts (e.g., in agrochemical and pharmaceutical research).benchchem.comsinocurechem.comgoogle.com

Due to its high reactivity and the desirable properties conferred by the trifluoromethyl group, ETFBO is a cornerstone intermediate for creating complex fluorinated scaffolds in both pharmaceutical and agrochemical research. sinocurechem.comresearchgate.net

In the pharmaceutical field, it is an intermediate in the synthesis of potential antiviral, anticancer, and anti-inflammatory drugs. google.com A notable example is its use in a synthetic approach towards the COX-2 selective, non-steroidal anti-inflammatory drug, Celecoxib. semanticscholar.orguni-hannover.de

In agricultural chemistry, ETFBO has proven crucial. It has been successfully applied in the industrial preparation of the commercial pesticide flonicamid, demonstrating its value in large-scale production contexts. google.com The compound's ability to introduce the CF3 group is highly valued, as this moiety can enhance the metabolic stability and biological activity of agrochemicals. researchgate.net

Table 2: Industrial and Research Applications of ETFBO

| Field | Application | Example | Reference |

|---|---|---|---|

| Pharmaceuticals | Intermediate for Anti-Inflammatory Drugs | Synthesis of Celecoxib | semanticscholar.orguni-hannover.de |

| Intermediate for Antiviral/Anticancer Agents | General Synthesis | google.com | |

| Agrochemicals | Intermediate for Pesticides | Industrial preparation of Flonicamid | google.com |

| Materials Science | Precursor for Metal Ligands, Ionic Liquids | General Synthesis | google.com |

Precursor in Multi-Component Reactions for Diverse Molecular Architectures

4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO) has emerged as a significant building block in organic synthesis, particularly in multi-component reactions (MCRs) that allow for the construction of complex molecular frameworks in a single step. Its utility stems from the presence of both a highly reactive α,β-unsaturated carbonyl system and an electron-withdrawing trifluoromethyl group, which imparts high electrophilicity. This reactivity makes it an ideal substrate for a variety of synthetic transformations, leading to a wide array of trifluoromethyl-substituted heterocyclic compounds. researchgate.net These fluorinated heterocycles are of great interest in medicinal chemistry, agrochemicals, and materials science due to the unique properties conferred by the trifluoromethyl group, such as enhanced metabolic stability and lipophilicity.

Research has demonstrated the successful application of ETFBO in the synthesis of various heterocyclic systems, including thiophenes, furans, pyrroles, and piperazines. researchgate.net A key strategy involves an initial addition-elimination reaction at the β-position of ETFBO, followed by a subsequent cyclization reaction.

One notable application of ETFBO is in the thiazolium-catalyzed Stetter reaction. This reaction facilitates the formation of 1,4-dicarbonyl compounds, which are valuable intermediates for the synthesis of numerous heterocyclic compounds. researchgate.net The reaction between an aldehyde and ETFBO, acting as a Michael acceptor, under the catalysis of an N-heterocyclic carbene (NHC), leads to the formation of a trifluoromethyl-substituted 1,4-diketone. These diketones can then be readily converted into a variety of fluoroalkyl-substituted furans, thiophenes, pyrroles, and pyridazines. researchgate.net

A significant demonstration of the synthetic utility of ETFBO is its use in a novel synthetic route towards Celecoxib®, a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the COX-2 enzyme. wipo.inttcichemicals.com This synthesis highlights the efficiency of using ETFBO as a precursor to construct the core pyrazole (B372694) structure of the drug.

The general reactivity of ETFBO is not limited to cycloaddition reactions. It also participates in substitution and addition reactions. For instance, it reacts with Grignard reagents like phenylmagnesium bromide to yield ethoxy group substitution products, and with organozinc compounds to afford 1,2-addition products at the carbonyl group.

The following table summarizes the types of reactions ETFBO undergoes and the resulting molecular architectures:

| Reaction Type | Reactant/Catalyst | Resulting Product Type | Example Molecular Architectures |

| Addition-Elimination/Stetter Reaction | Aldehydes / N-Heterocyclic Carbene | 1,4-Dicarbonyl compounds | Trifluoromethyl-substituted furans, thiophenes, pyrroles |

| Cyclocondensation | Hydrazine derivatives | Pyrazoles | Celecoxib® and its analogs |

| Substitution Reaction | Phenylmagnesium bromide | Ethoxy group substitution products | Aryl-substituted trifluoromethyl ketones |

| 1,2-Addition Reaction | Organozinc compounds | 1,2-Addition products | Trifluoromethyl-substituted allylic alcohols |

| [4+2] Cycloaddition | Triethyl phosphite (B83602) | Oxaphospholenes | Dihydro-oxaphospholene derivatives |

The versatility of ETFBO as a precursor in multi-component reactions provides a powerful and efficient strategy for accessing a diverse range of complex, fluorine-containing molecules that are of significant interest in various fields of chemical and pharmaceutical research.

Advanced Analytical Methodologies for Comprehensive Chemical Characterization in Research

Chromatographic Techniques for Separation and Purification

Chromatographic techniques are fundamental for the separation and purification of individual components from a mixture. The choice of technique is primarily dictated by the volatility and polarity of the analyte.

Research on FTOHs has demonstrated the utility of GC for their determination. Key aspects of a typical GC method would involve:

Injector: A split/splitless injector is commonly used, often operating in pulsed splitless mode to enhance the transfer of the analyte onto the column, which is crucial for trace analysis.

Carrier Gas: Helium is the most common carrier gas, although hydrogen can be used to achieve faster analysis times.

Column: The choice of capillary column is critical. A mid-polarity column, such as one with a trifluoropropyl stationary phase, or a more general-purpose column like a 5% phenyl-methylpolysiloxane, would likely provide good separation.

Oven Temperature Program: A programmed temperature ramp is typically employed to ensure the efficient elution of compounds with varying boiling points.

A hypothetical GC method for 4-Ethoxy-1,1,1-trifluorobut-3-en-2-ol could be based on the following parameters, adapted from methods for similar fluorinated alcohols:

Table 1: Hypothetical Gas Chromatography (GC) Parameters for the Analysis of this compound

| Parameter | Value |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless |

| Oven Program | Initial temperature of 50 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min |

| Detector | Flame Ionization Detector (FID) at 280 °C |

For compounds that are not sufficiently volatile or are thermally labile, liquid chromatography is the separation technique of choice.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation of a wide range of organic compounds. For fluorinated compounds, reversed-phase HPLC is commonly employed. The unique properties of fluorinated molecules can sometimes lead to different retention behaviors compared to their non-fluorinated analogs. The use of specialized stationary phases, such as those with fluorinated alkyl chains, can provide alternative selectivity for these compounds.

A general HPLC method for the analysis of this compound would likely involve:

Stationary Phase: A C18 or a phenyl-hexyl column is a common starting point for reversed-phase separations.

Mobile Phase: A gradient elution using a mixture of water and an organic solvent like acetonitrile or methanol is typically used to achieve good separation of the main compound from any impurities.

Detector: A UV detector would be suitable if the compound possesses a chromophore. If not, a refractive index detector or coupling to a mass spectrometer would be necessary.

Ultra-Performance Liquid Chromatography (UPLC) utilizes smaller particle sizes in the stationary phase (typically sub-2 µm) to achieve higher resolution, faster separations, and increased sensitivity compared to traditional HPLC. UPLC methods have been successfully developed for the analysis of various fluorinated organic compounds, including fluorotelomer alcohols.

A UPLC method for this compound would offer significant advantages in terms of speed and resolution. Based on methods for similar compounds, a potential UPLC setup could be:

Table 2: Illustrative Ultra-Performance Liquid Chromatography (UPLC) Conditions for Fluorinated Alcohol Analysis

| Parameter | Value |

| Column | Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Detector | Photodiode Array (PDA) and/or Mass Spectrometer (MS) |

Liquid Chromatography (LC)

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, provide a wealth of information for the unambiguous identification and quantification of chemical compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. It combines the powerful separation capabilities of GC with the highly sensitive and specific detection provided by mass spectrometry. For the analysis of this compound, GC-MS would not only confirm the identity of the compound through its mass spectrum but also aid in the identification of any co-eluting impurities.

The GC conditions would be similar to those described in section 8.1.1. The mass spectrometer would typically be operated in electron ionization (EI) mode, which provides reproducible fragmentation patterns that can be compared to spectral libraries for compound identification. The resulting mass spectrum for this compound would be expected to show a molecular ion peak (if stable enough) and characteristic fragment ions resulting from the loss of functional groups such as ethoxy, trifluoromethyl, or water.

Table 3: Anticipated GC-MS Parameters and Expected Data for this compound

| Parameter | Value |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-400 |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Expected Molecular Ion | [M]+ at m/z 170 |

| Potential Fragment Ions | Loss of H2O, C2H5O, CF3 |

The detailed research findings from these advanced analytical methodologies are crucial for establishing the chemical identity, purity, and stability of this compound, thereby ensuring its suitability for various research and industrial applications.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that separates chemical mixtures based on their interactions with a stationary and mobile phase, followed by mass detection. For a compound like 4-Ethoxy-1,1,1-trifluorobut-3-en-2-one (B7855592), reversed-phase LC would typically be employed, using a nonpolar stationary phase and a polar mobile phase mixture, such as acetonitrile and water.

The mass spectrometer component ionizes the eluted compounds and separates the ions based on their mass-to-charge ratio (m/z). Electrospray ionization (ESI) is a common ionization technique for this type of analysis. The resulting mass spectrum provides the molecular weight of the compound, confirming its identity. In method development, it is crucial to establish a calibration curve with known standards to ensure the linearity and accuracy of the detector response. epa.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) adds another layer of specificity and sensitivity to the analysis. This technique involves two stages of mass analysis. After initial ionization and mass separation, a specific ion of interest (the precursor ion) is selected, fragmented, and then the resulting fragment ions (product ions) are analyzed.

This process, known as Multiple Reaction Monitoring (MRM), is highly selective and significantly reduces background noise, making it ideal for detecting and quantifying analytes in complex matrices. researchgate.net For 4-Ethoxy-1,1,1-trifluorobut-3-en-2-one, an LC-MS/MS method would involve optimizing the fragmentation of the parent molecule to produce unique, stable product ions, thereby creating a highly specific analytical method for its detection even at trace levels. epa.govresearchgate.net

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) provides extremely accurate mass measurements, which allows for the determination of the elemental composition of a compound. Techniques like Time-of-Flight (TOF) or Orbitrap mass spectrometry can measure m/z values with high resolution and accuracy.

This capability is invaluable for identifying unknown impurities or degradation products in a reaction mixture containing 4-Ethoxy-1,1,1-trifluorobut-3-en-2-one. By determining the exact mass, a unique elemental formula can be proposed, which is a powerful tool for structural elucidation. The use of LC-HRMS in full scan mode provides sensitive and specific detection by quantifying target analytes using their exact mass. researchgate.net This is particularly useful in non-targeted screening for identifying previously unknown fluorinated compounds. scholaris.ca

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR)

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) combines the separation capabilities of LC with the detailed structural information provided by NMR spectroscopy. As the separated compounds elute from the LC column, they pass through a specialized NMR flow cell where spectra are acquired.

For a fluorinated compound, ¹⁹F NMR is an exceptionally powerful tool. scholaris.ca The fluorine nucleus has a high sensitivity similar to that of a proton and a wide chemical shift range, which makes it possible to distinguish between different fluorine environments within a molecule. scholaris.canih.gov An LC-¹⁹F NMR setup would allow for the separation of 4-Ethoxy-1,1,1-trifluorobut-3-en-2-one from its isomers or related fluorinated impurities, with each component's unique ¹⁹F NMR spectrum providing definitive structural information and insight into its chemical environment. nih.gov

Quantitative Analytical Strategies (e.g., NMR-based quantification)

While MS-based methods are excellent for detection, quantification can sometimes be challenging due to matrix effects or differences in ionization efficiency. scholaris.ca Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR for fluorinated compounds, offers a robust alternative for quantification.

The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for accurate quantification without the need for identical standards for every analyte. ¹⁹F NMR is especially advantageous because of the 100% natural abundance of the ¹⁹F isotope and the minimal background interference, as naturally occurring organofluorines are rare. scholaris.canih.gov This makes ¹⁹F NMR a complementary and often superior tool for quantifying the total amount of extractable organic fluorine in a sample, sometimes accounting for fluorine content that mass spectrometry techniques miss. scholaris.ca

Table 1: Advantages of ¹⁹F NMR for Quantification of Fluorinated Compounds

| Feature | Advantage | Reference |

| High Sensitivity | The sensitivity of the ¹⁹F nucleus is similar to that of ¹H, enabling the analysis of low-concentration samples. | scholaris.ca |

| Wide Chemical Shift Range | The broad range of ~400 ppm allows for excellent resolution and differentiation of various fluorine-containing functional groups. | nih.gov |

| Minimal Background | The lack of naturally occurring fluorinated compounds results in clean spectra with minimal background contamination. | scholaris.ca |

| Direct Proportionality | The signal area is directly proportional to the number of nuclei, allowing for accurate quantification, often without compound-specific standards. | nih.gov |

| Comprehensive Detection | An NMR spectrum contains peaks for all fluorinated compounds in the sample, providing a complete profile of the fluorine content. | scholaris.canih.gov |

Sample Preparation Techniques for Complex Reaction Mixtures (e.g., Microextraction, QuEChERS)

Effective sample preparation is crucial for accurate analysis, as it isolates the analyte of interest from interfering matrix components.

Microextraction techniques, such as solid-phase microextraction (SPME), are solvent-minimized methods for extracting and concentrating analytes. nih.gov For fluorinated compounds, variations like magnetic solid-phase extraction (MSPE) have been developed, which use magnetic nanoparticles to easily separate the extraction phase from the sample, simplifying and speeding up the process. oup.com

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a sample preparation technique that has become widespread, particularly for analyzing contaminants in complex matrices. researchgate.netquechers.eu The method involves an initial extraction step with an organic solvent (typically acetonitrile) and salts (like magnesium sulfate) to induce phase separation. quechers.eusepscience.com This is followed by a cleanup step called dispersive solid-phase extraction (dSPE), where an aliquot of the extract is mixed with sorbents to remove interfering substances like lipids or pigments before analysis by LC or GC. quechers.eunih.gov The flexibility and efficiency of QuEChERS make it a suitable method for preparing complex reaction mixtures containing 4-Ethoxy-1,1,1-trifluorobut-3-en-2-one for analysis. researchgate.netmeasurlabs.com

Table 2: Typical Workflow of the QuEChERS Method

| Step | Description | Reference |

| 1. Sample Homogenization & Extraction | A homogenized sample is mixed with an organic solvent (e.g., acetonitrile) and agitated to extract the analytes. | sepscience.commeasurlabs.com |

| 2. Liquid-Liquid Partitioning | Extraction salts (e.g., magnesium sulfate, sodium acetate) are added to absorb water and force the separation of the organic and aqueous layers. | quechers.eusepscience.comnih.gov |

| 3. Centrifugation | The mixture is centrifuged to achieve clean phase separation. The upper organic layer containing the analyte is collected. | quechers.eumeasurlabs.com |

| 4. Dispersive SPE (dSPE) Cleanup | An aliquot of the extract is mixed with a sorbent (e.g., Primary Secondary Amine - PSA) and magnesium sulfate to remove interferences and residual water. | quechers.eunih.gov |

| 5. Final Centrifugation & Analysis | The mixture is centrifuged again, and the final purified extract is collected for direct analysis by techniques like LC-MS/MS. | quechers.eu |

Q & A

Q. What strategies mitigate competing side reactions in the synthesis of trifluoromethyl-containing pharmaceuticals?

- Methodological Answer :

- Temperature Control : Maintain <100°C to prevent decomposition of the trifluoromethyl group .

- Catalyst Screening : Use Pd/C or Au nanoparticles to enhance selectivity in cross-coupling reactions .

- In Situ Monitoring : Employ FT-IR or Raman spectroscopy to detect intermediates and adjust conditions dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.